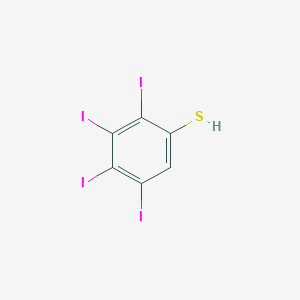
2,3,4,5-Tetraiodobenzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetraiodobenzene-1-thiol: is an organosulfur compound characterized by the presence of four iodine atoms and a thiol group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetraiodobenzene-1-thiol typically involves the iodination of benzene derivatives followed by the introduction of a thiol group. One common method is the iodination of benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting tetraiodobenzene can then be treated with thiourea or hydrogen sulfide to introduce the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetraiodobenzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or organometallic reagents can be used in the presence of a catalyst like palladium or copper.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Less iodinated benzene thiols.
Substitution: Various substituted benzene thiols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,3,4,5-Tetraiodobenzene-1-thiol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of heavy halogenation on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetraiodobenzene-1-thiol depends on its specific application. In general, the thiol group can interact with various biological targets, such as enzymes or receptors, through covalent bonding or redox reactions. The iodine atoms may enhance the compound’s ability to penetrate biological membranes or increase its binding affinity to specific targets.
Comparación Con Compuestos Similares
2,3,4,5-Tetraiodobenzene: Lacks the thiol group but has similar iodine substitution.
2,3,4,5-Tetrafluorobenzene-1-thiol: Similar structure but with fluorine atoms instead of iodine.
2,3,4,5-Tetrachlorobenzene-1-thiol: Similar structure but with chlorine atoms instead of iodine.
Uniqueness: 2,3,4,5-Tetraiodobenzene-1-thiol is unique due to the presence of both multiple iodine atoms and a thiol group. This combination imparts distinct chemical reactivity and potential applications that are not shared by its fluorinated or chlorinated analogs. The heavy iodine atoms also confer unique electronic properties that can be exploited in various scientific and industrial applications.
Propiedades
Número CAS |
443683-30-5 |
|---|---|
Fórmula molecular |
C6H2I4S |
Peso molecular |
613.76 g/mol |
Nombre IUPAC |
2,3,4,5-tetraiodobenzenethiol |
InChI |
InChI=1S/C6H2I4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
Clave InChI |
LCQSTGFUYAKSMI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1I)I)I)I)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


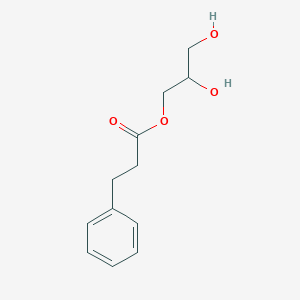
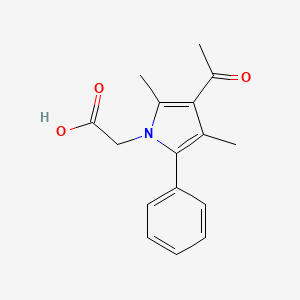
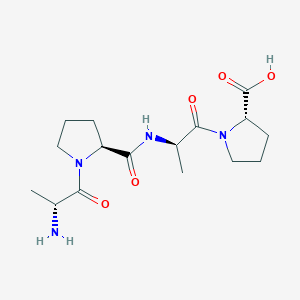
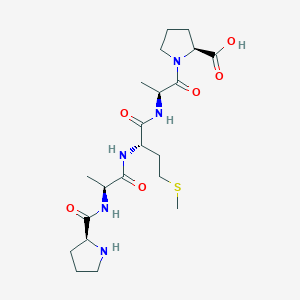
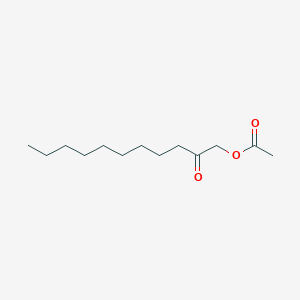
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
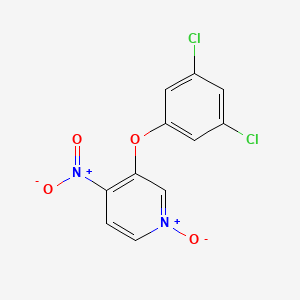
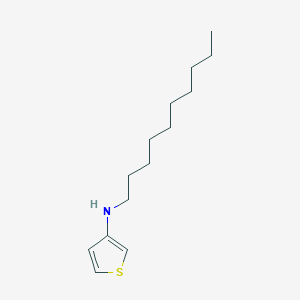
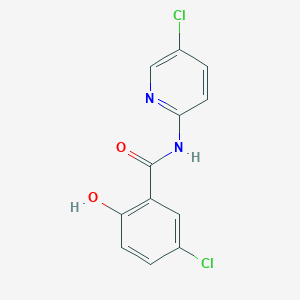
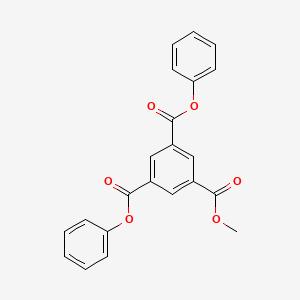
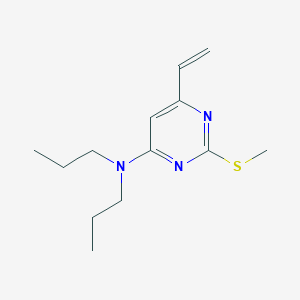
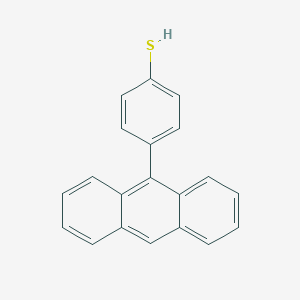
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
